BCN vs. DBCO Click Reactivity and Hydrophilicity
The endo-BCN group in the target compound exhibits a second-order rate constant for azide cycloaddition of 140 × 10⁻³ M⁻¹ s⁻¹, compared to 310 × 10⁻³ M⁻¹ s⁻¹ for DBCO [1]. While DBCO is kinetically faster, endo-BCN offers a lower calculated Log P value (2.0) versus DBCO (3.5) [1], indicating greater hydrophilicity and reduced aggregation propensity when conjugated to hydrophobic payloads like MMAE. This trade-off between reaction speed and conjugate stability is critical for ADC manufacturing and in vivo performance.
| Evidence Dimension | Second-order rate constant (k) for azide cycloaddition; Hydrophobicity (Log P) |
|---|---|
| Target Compound Data | k = 140 × 10⁻³ M⁻¹ s⁻¹; Log P = 2.0 |
| Comparator Or Baseline | DBCO (DIBAC): k = 310 × 10⁻³ M⁻¹ s⁻¹; Log P = 3.5 |
| Quantified Difference | DBCO is 2.2× faster; endo-BCN is 1.5 Log P units more hydrophilic |
| Conditions | SPAAC reaction conditions; calculated Log P values |
Why This Matters
The hydrophilicity advantage of endo-BCN can reduce ADC aggregation and improve pharmacokinetics, offsetting its moderately slower click kinetics.
- [1] Debets, M. F., et al. (2017). Reaction rate of the most reactive strain-promoted click reagents to date. PMC8163418, Table 1. View Source
